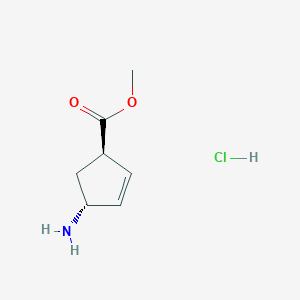

Rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride

Description

Rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride is a cyclopentene derivative featuring an amino group and a methyl ester moiety, stabilized as a hydrochloride salt. These include:

- (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride (CAS 138923-03-2 and 229613-83-6), a stereoisomer with inverted configurations at positions 1 and 4 .

- (1R,4S)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride (CAS 426226-35-9), another stereoisomer with distinct spatial arrangements .

The compound’s molecular formula is C₇H₁₂ClNO₂, with a molecular weight of 177.63 g/mol for the (1R,4S) isomer . It is typically stored under inert conditions at 2–8°C to ensure stability .

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (1R,4R)-4-aminocyclopent-2-ene-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h2-3,5-6H,4,8H2,1H3;1H/t5-,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYRZYIXFKDJEK-GEMLJDPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](C=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride is a chemical compound notable for its potential biological activities, particularly in the context of neuropharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 178 g/mol. Its unique cyclopentene structure incorporates an amino group and a carboxylate ester, which are critical for its biological activity. The stereochemistry indicated by the (1R,4R) configuration influences its reactivity and interaction with biological targets.

The primary biological activity of this compound is linked to its role as a modulator of gamma-aminobutyric acid (GABA) receptors. GABA is a key inhibitory neurotransmitter in the central nervous system (CNS), and compounds that influence GABA receptor activity have significant implications for treating neurological disorders such as anxiety, epilepsy, and pain management.

Interaction with GABA Receptors

Preliminary studies indicate that this compound may interact with both GABA and GABA receptors. This dual action could enhance synaptic inhibition, making it a candidate for further development in therapeutic applications.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

| Biological Activity | Description |

|---|---|

| GABA Modulation | Influences excitatory and inhibitory neurotransmission through GABA receptor interaction. |

| Pain Pathway Modulation | Potential applications in pain management through modulation of pain pathways. |

| Anti-inflammatory Effects | Exhibits properties that may reduce inflammation in various models. |

Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological effects of this compound, researchers found that administration led to significant alterations in anxiety-related behaviors in rodent models. The compound demonstrated anxiolytic effects comparable to established GABAergic drugs.

Study 2: Pain Management

Another investigation focused on the analgesic properties of this compound. It was observed that this compound effectively reduced pain responses in inflammatory pain models, suggesting its potential utility in developing new pain relief therapies.

Comparative Analysis with Similar Compounds

The structural similarities between this compound and other compounds can provide insights into its unique properties. The following table compares it with related compounds:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| (1S,4R)-Methyl 4-amino-cyclopentene | 229613-83-6 | 0.97 | Stereoisomer with different biological activity |

| (1S,4S)-Methyl 4-amino-cyclopentene | 77745-25-6 | 0.69 | Hydrochloride form used in various synthesis applications |

| (1S,4R)-4-Aminocyclopent-2-enyl-methanol | 77745-28-9 | 0.69 | Similar structure but includes methanol moiety |

Comparison with Similar Compounds

Comparison with Stereoisomers

Key Differences in Configuration and Properties

Below is a comparison of the available isomers:

Key Observations :

- Both isomers share identical molecular weights and commercial purity levels, suggesting similar synthetic pathways .

- The (1R,4S) isomer has documented hazards (skin/eye irritation), which may imply differences in reactivity or solubility compared to the (1S,4R) isomer .

- Stereochemical variations could influence biological activity, though pharmacological data are absent in the evidence.

Comparison with Structural Analogs

Cyclopentene Derivatives with Modified Substituents

Example: Methyl (1R,4R)-4-(Hydroxymethyl)cyclopent-2-enecarboxylate

This analog replaces the amino group with a hydroxymethyl moiety. Key differences include:

- Functional Group: Hydroxymethyl (–CH₂OH) vs. amino (–NH₂).

- Reactivity: The hydroxymethyl group may enhance hydrophilicity, whereas the amino group (as a hydrochloride salt) improves solubility in polar solvents.

- Applications: Hydroxymethyl derivatives are often intermediates in drug synthesis, while amino derivatives may target neurotransmitter pathways .

Cyclic Amine Hydrochlorides in Pharmaceuticals

Example: Milnacipran Hydrochloride (CAS 101152-94-7)

A structurally distinct cyclic amine hydrochloride used as an antidepressant :

- Structure: Features a cyclopropane ring and diethylamino groups, unlike the cyclopentene core of the target compound.

- Molecular Weight : Higher (∼282 g/mol) due to additional substituents.

- Pharmacology: Inhibits serotonin/norepinephrine reuptake, highlighting how cyclic amine hydrochlorides can diverge in biological targets despite shared salt forms.

Data Tables

Table 1: Stereoisomer Comparison

| Parameter | (1S,4R)-Isomer | (1R,4S)-Isomer |

|---|---|---|

| CAS Number | 138923-03-2 | 426226-35-9 |

| Molecular Formula | C₇H₁₂ClNO₂ | C₇H₁₂ClNO₂ |

| Purity | 95% | 95% |

| Hazard Statements | N/A | H315/H319/H335 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Rel-(1R,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves cyclopentene ring formation followed by stereoselective functionalization. For example, cycloaddition reactions or catalytic hydrogenation (e.g., using chiral catalysts like Ru-BINAP complexes) can achieve the (1R,4R) configuration . Post-synthetic steps include esterification with methyl groups and hydrochloride salt formation. Chiral HPLC or capillary electrophoresis should validate enantiomeric excess (>98%) .

Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm cyclopentene geometry and amine/ester functionalities. Compare chemical shifts with computational predictions (e.g., ACD/Labs or Gaussian) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 178.63 for CHClNO) .

- X-ray Crystallography : Resolves absolute stereochemistry if single crystals are obtainable .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store under inert atmosphere (argon) at 2–8°C to prevent oxidation of the cyclopentene ring and amine degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation products (e.g., hydrolyzed carboxylic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR data with DFT-calculated shifts (e.g., using B3LYP/6-31G**). Discrepancies in H coupling constants may indicate conformational flexibility .

- Isotopic Labeling : Use N-labeled amine precursors to confirm NH group assignments in NOESY spectra .

Q. What strategies optimize enantioselective synthesis to minimize diastereomer formation?

- Methodological Answer :

- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during cyclopentene formation, followed by auxiliary removal .

- Asymmetric Catalysis : Screen Pd-catalyzed allylic amination with Josiphos ligands to enhance (1R,4R) selectivity. Track enantiomeric ratio (ER) via chiral GC-MS .

Q. How can impurity profiles be systematically analyzed for batch-to-batch consistency?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% TFA in acetonitrile/water (gradient: 5–95% over 30 min). Detect impurities (e.g., des-methyl byproducts) at 0.1% threshold .

- Reference Standards : Compare retention times with EP/PhEur impurity standards (e.g., ethylarticaine hydrochloride analogs for related structures) .

Q. What computational models predict the compound’s reactivity in biological systems?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with aminopeptidase targets. Focus on the cyclopentene ring’s strain energy (≈25 kcal/mol) enhancing binding affinity .

- ADMET Predictions : Calculate logP (≈1.2) and solubility (≈2.3 mg/mL) via SwissADME. Adjust hydrochloride salt formulation to improve bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data?

- Methodological Answer :

- Purity Assessment : Re-evaluate via DSC for melting point consistency. Impurities (e.g., residual solvents) lower observed melting points by 5–10°C .

- Solvent Screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) under controlled humidity. Conflicting data may arise from hydrate formation .

Q. Why do synthetic yields vary significantly across published protocols?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR to track intermediate formation (e.g., ester carbonyl at 1740 cm). Low yields (<40%) often stem from premature cyclopentene ring-opening .

- Scale-Up Adjustments : Optimize catalyst loading (e.g., 5 mol% Pd(OAc)) and reaction time (24–48 hr) for reproducibility at >1g scale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.